molecular formula C6H12ClNO B14750403 Cyclohexanone, oxime, hydrochloride CAS No. 872-86-6

Cyclohexanone, oxime, hydrochloride

Cat. No.: B14750403
CAS No.: 872-86-6
M. Wt: 149.62 g/mol
InChI Key: WVQMNVHWDSLKKT-UHFFFAOYSA-N
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Description

Cyclohexanone, oxime, hydrochloride is a chemical compound derived from cyclohexanone oxime. It is an important intermediate in organic synthesis, particularly in the production of caprolactam, which is a precursor to Nylon 6. This compound is known for its role in the Beckmann rearrangement, a reaction that converts oximes to amides.

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclohexanone, oxime, hydrochloride can be synthesized through the reaction of cyclohexanone with hydroxylamine hydrochloride. The reaction typically involves the following steps:

    Formation of Cyclohexanone Oxime: Cyclohexanone reacts with hydroxylamine hydrochloride in the presence of a base to form cyclohexanone oxime.

    Formation of this compound: The oxime is then treated with hydrochloric acid to form this compound.

Industrial Production Methods: The industrial production of this compound often involves the ammoximation of cyclohexanone using hydrogen peroxide and ammonia over a titanium silicate catalyst. This method is preferred due to its efficiency and environmental benefits .

Mechanism of Action

The primary mechanism of action for cyclohexanone, oxime, hydrochloride is the Beckmann rearrangement. This reaction involves the conversion of the oxime to an amide through the migration of an alkyl group from the carbon to the nitrogen atom. The reaction is catalyzed by acids, which protonate the oxime oxygen, making it a better leaving group. The key steps include:

Comparison with Similar Compounds

Cyclohexanone, oxime, hydrochloride can be compared with other oxime compounds:

This compound is unique due to its specific use in the production of ε-caprolactam and its role in the Beckmann rearrangement, making it a valuable compound in both research and industrial applications.

Properties

CAS No.

872-86-6

Molecular Formula

C6H12ClNO

Molecular Weight

149.62 g/mol

IUPAC Name

N-cyclohexylidenehydroxylamine;hydrochloride

InChI

InChI=1S/C6H11NO.ClH/c8-7-6-4-2-1-3-5-6;/h8H,1-5H2;1H

InChI Key

WVQMNVHWDSLKKT-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=NO)CC1.Cl

Origin of Product

United States

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